N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16351237
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O4S |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-15(11-17)12-20-22(28)26(23(29)31-20)14-21(27)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-12- |
| Standard InChI Key | HYIGHOHOCGQKOS-NDENLUEZSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three critical subunits:
-
Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene, enabling π-π stacking interactions with biological targets.
-
Thiazolidin-2,4-dione core: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and hydrogen-bonding capacity .
-
3-Methoxybenzylidene group: A methoxy-substituted aromatic Schiff base linker that influences stereoelectronic properties and target selectivity.
The (5Z) configuration at the benzylidene-thiazolidinone junction creates a planar conformation, optimizing binding to enzymatic pockets .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₄S |
| Molecular Weight | 435.5 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Aqueous Solubility | 12.7 μg/mL (pH 7.4) |
| Melting Point | 218–220°C (dec.) |
Experimental IR spectra show characteristic absorptions at 3174 cm⁻¹ (N-H stretch), 1756 cm⁻¹ (C=O thiazolidinone), and 1608 cm⁻¹ (C=N imine) . ¹H NMR exhibits deshielded indole NH protons at δ 10.28–12.31 ppm and methoxy singlet at δ 3.9 ppm .
Synthesis and Optimization
Multistep Synthetic Route
The synthesis involves three sequential phases (Fig. 1):
Phase 1: Indole Ethylamine Preparation
-
Fischer indole synthesis: Condensation of phenylhydrazine with 4-methoxycyclohexanone under acidic conditions (H₂SO₄, EtOH, Δ).
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) of the resulting indole-3-acetonitrile to indole-3-ethylamine.
Phase 2: Thiazolidinone Assembly
-
Cyclocondensation: Reaction of ethyl 2-(3-methoxybenzylidene)hydrazinecarboxylate with thioglycolic acid in anhydrous DMF (K₂CO₃, 80°C, 12 h).
-
N-Alkylation: Coupling the thiazolidinone intermediate with bromoacetyl chloride in THF (0°C → RT, 6 h).
Phase 3: Final Acetamide Conjugation
-
Amide bond formation: Stirring thiazolidinone-acetyl chloride with indole ethylamine in dichloromethane (DIPEA, 0°C, 2 h).
-
Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) yields 63% pure product.
Industrial-Scale Considerations
-
Continuous flow reactors: Reduce reaction time from 12 h to 45 min via pressurized microfluidic channels.
-
Solvent recycling: MeCN recovery through fractional distillation lowers production costs by 22%.
Biological Activities and Mechanisms
α-Glucosidase Inhibition
In vitro assays demonstrate dose-dependent inhibition of α-glucosidase (IC₅₀ = 4.17 ± 0.23 μM), 137-fold more potent than acarbose . Kinetic analysis reveals mixed-type inhibition (Kᵢ = 1.89 μM), suggesting simultaneous binding to enzyme and substrate pocket . Molecular docking shows key interactions:
Antidiabetic Efficacy
In STZ-induced diabetic mice (50 mg/kg/day, oral):
| Parameter | Reduction vs. Control |
|---|---|
| Fasting Blood Glucose | 42.7% (p < 0.01) |
| HbA1c | 1.8% (p < 0.05) |
| Triglycerides | 37.2% (p < 0.001) |
Mechanistic studies attribute this to PPARγ activation (EC₅₀ = 0.89 μM) and GLUT4 translocation in adipocytes .
Anti-Inflammatory Action
The compound suppresses LPS-induced TNF-α in RAW264.7 macrophages (IC₅₀ = 9.34 μM) by inhibiting IκBα phosphorylation. COX-2 enzyme activity is reduced by 68% at 10 μM concentration.
Structure-Activity Relationships (SAR)
-
Methoxy position: 3-OCH₃ substitution enhances α-glucosidase binding vs. 4-OCH₃ (ΔIC₅₀ = 3.2 μM) .
-
Thiazolidinone C5 substituent: Benzylidene > furylidene (2.1-fold activity drop) .
-
Indole N-alkylation: Ethyl spacer optimizes hydrophobic interactions vs. methyl or propyl.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 58.3% (rat) |
| t₁/₂ | 6.7 h |
| Plasma Protein Binding | 92.4% |
| CYP3A4 Inhibition | IC₅₀ = 14.2 μM |
In silico ADMET predictions indicate low cardiotoxicity risk (hERG IC₅₀ > 30 μM) and favorable BBB penetration (PS = 12.3 × 10⁻⁶ cm/s).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume